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Compound of Interest

Compound Name:
[2-(4-Fluorophenyl)ethyl](3-

methylbutan-2-yl)amine

CAS No.: 1019551-70-2

Cat. No.: B1462499

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-(4-Fluorophenyl)ethylamine, a compound of significant interest in pharmaceutical and

chemical research. This document is intended for researchers, scientists, and drug

development professionals, offering not just data, but also insights into the experimental

choices and interpretation of the spectra.

Introduction
2-(4-Fluorophenyl)ethylamine, also known as 4-Fluorophenethylamine, is a versatile primary

amine with a fluorinated phenyl group.[1] This structural feature enhances its biological activity

and makes it a valuable building block in the synthesis of various pharmaceuticals, particularly

those targeting the central nervous system.[1] Its applications also extend to neurochemical

research, analytical chemistry as a reference standard, and in material science for polymer

formulations.[1] A thorough understanding of its spectroscopic signature is paramount for its

identification, quality control, and in elucidating its role in various chemical and biological

processes.
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This guide will delve into the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C

NMR), and infrared (IR) spectroscopy of 2-(4-Fluorophenyl)ethylamine. While publicly

available, complete datasets for this specific molecule are fragmented, this guide will provide a

detailed analysis based on its known structure and data from analogous compounds, offering a

robust framework for its characterization.

Chemical Structure
The structural formula of 2-(4-Fluorophenyl)ethylamine is C₈H₁₀FN, with a molecular weight of

139.17 g/mol .[2]

Caption: Chemical structure of 2-(4-Fluorophenyl)ethylamine.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure through

fragmentation analysis.

Predicted Mass Spectrum Data
The following table summarizes the predicted key ions in the electron ionization (EI) mass

spectrum of 2-(4-Fluorophenyl)ethylamine.

m/z Predicted Fragment Interpretation

139 [C₈H₁₀FN]⁺ Molecular ion (M⁺)

109 [C₇H₆F]⁺ Loss of CH₂NH₂

96 [C₆H₅F]⁺ Loss of C₂H₄NH₂

30 [CH₂NH₂]⁺ Benzylic cleavage

Interpretation of the Fragmentation Pattern
The fragmentation of 2-(4-Fluorophenyl)ethylamine under EI conditions is expected to be

dominated by cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is
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a characteristic fragmentation pathway for phenethylamines. This leads to the formation of a

stable tropylium-like cation or a benzyl cation.

[C₈H₁₀FN]⁺˙ (m/z 139)
Molecular Ion

[C₇H₆F]⁺ (m/z 109)
Loss of •CH₂NH₂- •CH₂NH₂

[CH₄N]⁺ (m/z 30)
Benzylic Cleavage

β-cleavage

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

The most significant fragmentation is the cleavage of the bond between the alpha and beta

carbons relative to the aromatic ring, resulting in the formation of the amine-containing

fragment [CH₂NH₂]⁺ at m/z 30. This is often the base peak in the mass spectra of primary

amines. Another major fragmentation pathway involves the loss of the ethylamine side chain,

leading to a fluorotropylium or fluorobenzyl cation at m/z 109.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: Dissolve a small amount of 2-(4-Fluorophenyl)ethylamine in a volatile

organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1

mg/mL.

Instrument Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 20-200

Scan Speed: 1000 amu/s
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Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct

insertion probe or through a gas chromatograph (GC) for separation from any impurities.

Acquire the mass spectrum.

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the

fragmentation pattern with known fragmentation mechanisms for similar compounds to

confirm the structure.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of

protons in a molecule, their chemical environments, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling

constants for 2-(4-Fluorophenyl)ethylamine.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 dd 2H H-2, H-6 (aromatic)

~6.98 t 2H H-3, H-5 (aromatic)

~2.95 t 2H -CH₂-N

~2.75 t 2H Ar-CH₂-

~1.30 s (broad) 2H -NH₂

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(4-Fluorophenyl)ethylamine is expected to show distinct signals for

the aromatic and aliphatic protons.

Aromatic Region (δ 6.9-7.2 ppm): The para-substituted fluorophenyl group will give rise to

two sets of signals. The protons ortho to the fluorine (H-3 and H-5) will appear as a triplet
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due to coupling with the fluorine and the adjacent protons. The protons meta to the fluorine

(H-2 and H-6) will appear as a doublet of doublets due to coupling with the adjacent protons

and a smaller coupling to the fluorine.

Aliphatic Region (δ 2.7-3.0 ppm): The two methylene groups of the ethylamine side chain will

appear as two distinct triplets, each integrating to 2H. The triplet at a lower field (~2.95 ppm)

is assigned to the methylene group attached to the nitrogen atom, which is deshielded by the

electronegative nitrogen. The triplet at a higher field (~2.75 ppm) corresponds to the benzylic

methylene group.

Amine Protons (δ ~1.3 ppm): The two protons of the primary amine group will typically

appear as a broad singlet. The chemical shift of these protons can be variable and is

dependent on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Fluorophenyl)ethylamine in

~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (500 MHz NMR Spectrometer):

Pulse Program: Standard single-pulse experiment (zg30).

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 (depending on sample concentration).

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and baseline correct. Integrate the signals and reference the

spectrum to the TMS signal.
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the number of different types of carbon

atoms in a molecule and their chemical environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The following table presents the predicted ¹³C NMR chemical shifts for 2-(4-

Fluorophenyl)ethylamine.

Chemical Shift (δ, ppm) Assignment

~161.5 (d, ¹JCF ≈ 245 Hz) C-4 (aromatic)

~135.0 (d, ⁴JCF ≈ 3 Hz) C-1 (aromatic)

~130.0 (d, ³JCF ≈ 8 Hz) C-2, C-6 (aromatic)

~115.0 (d, ²JCF ≈ 21 Hz) C-3, C-5 (aromatic)

~43.0 -CH₂-N

~38.0 Ar-CH₂-

Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 2-(4-Fluorophenyl)ethylamine is expected to show

six distinct signals.

Aromatic Region (δ 115-162 ppm): The four different types of carbon atoms in the

fluorophenyl ring will give rise to four signals. The carbon atom directly bonded to the fluorine

(C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear at

the lowest field due to the high electronegativity of fluorine. The other aromatic carbons will

show smaller two-, three-, and four-bond couplings to the fluorine, which can be useful for

definitive assignments.

Aliphatic Region (δ 38-43 ppm): The two sp³-hybridized carbon atoms of the ethylamine side

chain will appear in the upfield region of the spectrum. The carbon atom attached to the
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nitrogen (-CH₂-N) is expected to be at a slightly lower field (~43.0 ppm) compared to the

benzylic carbon (Ar-CH₂-) at ~38.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

Instrument Parameters (125 MHz NMR Spectrometer):

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 512-2048 or more, depending on the sample concentration.

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent

signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Data
The following table lists the predicted characteristic IR absorption bands for 2-(4-

Fluorophenyl)ethylamine.
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Wavenumber (cm⁻¹) Intensity Assignment

3380-3250 Medium, Broad N-H stretching (primary amine)

3050-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (aliphatic)

1610, 1510, 1450 Strong C=C stretching (aromatic ring)

1600-1550 Medium N-H bending (primary amine)

1220 Strong C-F stretching

830 Strong
C-H out-of-plane bending

(para-disubstituted)

Interpretation of the IR Spectrum
The IR spectrum of 2-(4-Fluorophenyl)ethylamine will display characteristic absorption bands

corresponding to its functional groups.

N-H Vibrations: A broad absorption in the region of 3380-3250 cm⁻¹ is indicative of the N-H

stretching vibrations of the primary amine group. The broadening is due to hydrogen

bonding. An N-H bending vibration is also expected around 1600-1550 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while

aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Aromatic Ring Vibrations: Strong absorptions corresponding to the C=C stretching vibrations

of the aromatic ring are expected in the 1610-1450 cm⁻¹ region. A strong band around 830

cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene

ring.

C-F Vibration: A strong absorption band around 1220 cm⁻¹ is characteristic of the C-F

stretching vibration.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy
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Sample Preparation: Place a small drop of liquid 2-(4-Fluorophenyl)ethylamine directly onto

the ATR crystal.

Instrument Parameters:

Technique: Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Overall Spectroscopic Workflow
The comprehensive characterization of 2-(4-Fluorophenyl)ethylamine involves a logical

sequence of spectroscopic analyses.
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Spectroscopic Analysis Workflow

2-(4-Fluorophenyl)ethylamine Sample
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- Connectivity
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Caption: Experimental workflow for spectroscopic characterization.

Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for 2-

(4-Fluorophenyl)ethylamine. Through a combined analysis of mass spectrometry, ¹H and ¹³C

NMR, and infrared spectroscopy, a complete structural elucidation and confirmation can be

achieved. The provided protocols offer a standardized approach for acquiring high-quality

spectral data, ensuring reproducibility and reliability in research and development settings. The

interpretation of the spectral features, grounded in fundamental principles of spectroscopy,

serves as a valuable resource for scientists working with this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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